N'-(3-nitropyridin-4-yl)benzohydrazide
Description
N'-(3-Nitropyridin-4-yl)benzohydrazide is a benzohydrazide derivative featuring a pyridine ring substituted with a nitro group at the 3-position. Its structure comprises a benzohydrazide core (C₆H₅CONHNH₂) linked to a 3-nitropyridin-4-yl moiety. The compound is synthesized via condensation reactions, as demonstrated in , where 3-nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide was characterized using UV, IR, and ¹H-NMR spectroscopy. Key spectral features include:
Properties
IUPAC Name |
N'-(3-nitropyridin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-12(9-4-2-1-3-5-9)15-14-10-6-7-13-8-11(10)16(18)19/h1-8H,(H,13,14)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNGBDNPQUJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitropyridin-4-yl)benzohydrazide typically involves the reaction of 3-nitropyridine-4-carboxylic acid with hydrazine derivatives. One common method includes the condensation of 3-nitropyridine-4-carboxylic acid with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(3-nitropyridin-4-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitropyridin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-nitropyridin-4-yl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide moiety can form covalent bonds with biological macromolecules, potentially leading to the inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
Characterization
Structural Analogues
Key Observations:
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance enzyme inhibition (e.g., AChE) but may reduce solubility .
- Pyridine vs. Benzene : Pyridine derivatives (e.g., ) show metal-binding capacity, useful in coordination chemistry .
- Antibacterial Activity : Methylsulfonyl (SO₂CH₃) and halogen (F, Cl) substituents improve activity against E. coli and S. aureus .
Enzyme Inhibition
- Cholinesterase Inhibition : Trifluoromethyl derivatives () exhibit dual AChE/BuChE inhibition, while nitro-substituted pyridines may target other enzymes (e.g., tyrosinase) .
- DNA Interaction: Schiff base benzohydrazides (e.g., ) intercalate DNA via planar aromatic systems, a property less pronounced in nitro-pyridine derivatives .
Antimicrobial Activity
- ZOI Values : 4-SO₂CH₃ and 4-F substituents () yield higher ZOI (19–25 mm) than unsubstituted analogues, suggesting electronegative groups enhance membrane penetration .
Physicochemical Properties
Table 2: Spectral and Physical Comparisons
*Predicted based on analogous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
